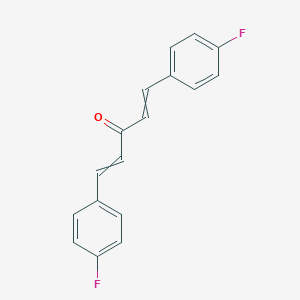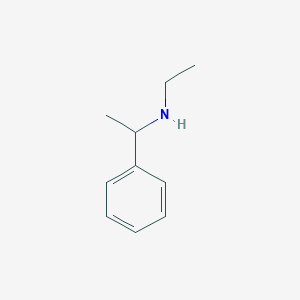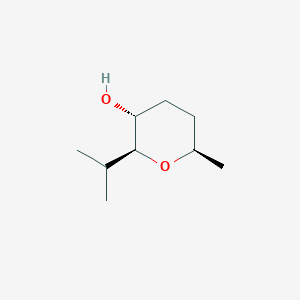
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol is a chemical compound that belongs to the family of monoterpenes. It is commonly known as pulegol, which is a colorless liquid with a minty odor. Pulegol is widely used in the fragrance and flavor industry due to its minty aroma. However, it has also been found to have various scientific research applications.
Mechanism Of Action
The mechanism of action of pulegol is not fully understood. However, studies have suggested that it exerts its effects by modulating various cellular pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Pulegol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Pulegol has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
Pulegol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation of pulegol is that it has a low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of pulegol. One area of interest is its potential use in cancer therapy. Studies have shown that pulegol can inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a natural preservative in the food industry. Pulegol has been found to have antimicrobial properties, which can help prevent the growth of microorganisms in food products. Additionally, further studies are needed to fully understand the mechanism of action of pulegol and its potential use in various biomedical applications.
Synthesis Methods
Pulegol can be synthesized from the essential oil of peppermint or spearmint. The essential oil is first subjected to fractional distillation to isolate the pulegone compound. Pulegone is then hydrogenated in the presence of a catalyst to produce pulegol.
Scientific Research Applications
Pulegol has been extensively studied for its various scientific research applications. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. Pulegol has also been studied for its potential use in cancer therapy.
properties
CAS RN |
133909-68-9 |
|---|---|
Product Name |
(2S,3R,6R)-6-Methyl-2-propan-2-yloxan-3-ol |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S,3R,6R)-6-methyl-2-propan-2-yloxan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6(2)9-8(10)5-4-7(3)11-9/h6-10H,4-5H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
NJLJSUDPYNNOMG-HLTSFMKQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](O1)C(C)C)O |
SMILES |
CC1CCC(C(O1)C(C)C)O |
Canonical SMILES |
CC1CCC(C(O1)C(C)C)O |
synonyms |
2H-Pyran-3-ol,tetrahydro-6-methyl-2-(1-methylethyl)-,(2alpha,3bta,6alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



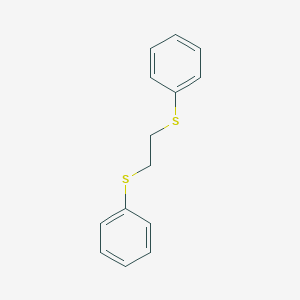
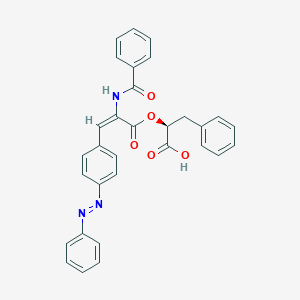
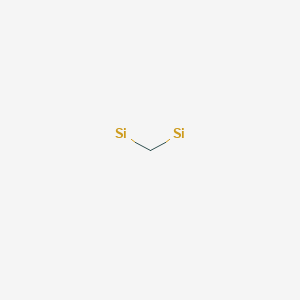

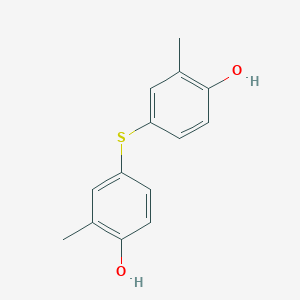

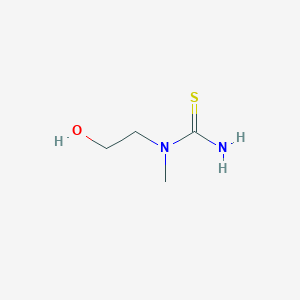
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)


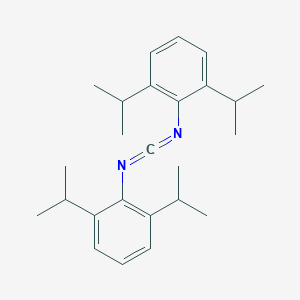
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
